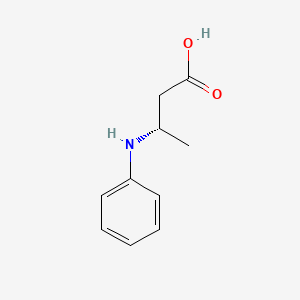

(S)-3-(苯氨基)丁酸

描述

“(S)-3-(Phenylamino)butanoic acid” is a compound that falls under the category of butanoic acids . Butanoic acid, also known as butyric acid, is an oily colorless liquid with the chemical formula C4H8O2 . It is a short-chain saturated fatty acid found in the form of esters in animal fats and plant oils .

Synthesis Analysis

The synthesis of “(S)-3-(Phenylamino)butanoic acid” and similar compounds often involves multicomponent reactions . For instance, the Petasis Reaction enables the preparation of amines and their derivatives such as α-amino acids . The reaction proceeds via an imine with the organic ligand of the boronic acid acting as the nucleophile .Molecular Structure Analysis

The molecular structure of “(S)-3-(Phenylamino)butanoic acid” can be analyzed using various databases such as PubChem, ChemExper, ChemSpider, and Emolecules . These databases provide valuable information about the compound’s structure, properties, and potential applications .Chemical Reactions Analysis

The chemical reactions of “(S)-3-(Phenylamino)butanoic acid” and similar compounds can be complex and dependent on various factors . For instance, boronic acids and their esters, which are highly considered compounds for the design of new drugs and drug delivery devices, are only marginally stable in water . Their hydrolysis is dependent on the substituents in the aromatic ring and the pH .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-(Phenylamino)butanoic acid” can be analyzed using tools such as ProtParam . This tool allows the computation of various physical and chemical parameters for a given protein or compound .科学研究应用

合成和结构分析:与 (S)-3-(苯氨基)丁酸相关的乙基 2-乙酰基-3-(苯氨基)丁酸酯中间体已在 N-芳基哌啶酮的合成中得到追踪。这些中间体使用 2D NMR 光谱和 X 射线晶体学对其结构限制和立体化学进行了研究 (Rajesh 等人,2012)。

抗菌活性:3-[(2-羟苯基)氨基]丁酸的衍生物对金黄色葡萄球菌和黄分枝杆菌等病原体表现出显着的抗菌活性,以及对白色念珠菌和黑曲霉的抗真菌活性 (Mickevičienė 等人,2015)。

抑制剂合成的中间体:类似物 4-(3-氨基-2-羧基苯基)丁酸是一种合成新型胸苷酸合成抑制剂的关键中间体,展示了其在药物合成中的重要性 (袁国清,2013)。

抗真菌活性:衍生自 4-(2,4-二氧代吡咯烷-3-亚烷基)-4-(苯氨基)丁酸的苯基吡咯取代四酸衍生物对植物病原真菌表现出良好的抑制活性,突出了其在农业中的潜力 (Xu 等人,2016)。

生物转化和药理潜力:已经探索了 (S)-3-(苯氨基)丁酸衍生物(例如 4-(2-甲基-3-(4-氯苯甲酰)苯基)丁酸)的生物转化和药理潜力,显示出不同物种中不同的代谢途径 (Pottier 等人,1978)。

潜在的抗糖尿病剂:吲哚丁酸衍生物已显示出作为抗糖尿病剂的显着潜力,展示了其在开发新疗法中的作用 (Nazir 等人,2018)。

化学酶促合成:已经开发了一种无溶剂的化学酶促工艺,用于连续生产手性 -氨基酸酯乙基 (S)-3-(苄氨基)丁酸酯,证明了其在工业规模合成中的应用 (Strompen 等人,2013)。

杀藻活性:化合物 3-(3-吲哚基)丁酸已被确定为一种有效的杀藻剂,尤其是在水培培养中,表明其在农业中的潜在应用 (野村等人,2001)。

作用机制

Target of Action

The primary target of (S)-3-(Phenylamino)butanoic acid is currently unknown. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in the production of proteins and other vital molecules such as neurotransmitters and hormones .

Mode of Action

Tyrosine is then used to synthesize important neurotransmitters like dopamine and norepinephrine .

Biochemical Pathways

Phenylalanine is a key player in the synthesis of proteins and the production of neurotransmitters .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially impact the bioavailability of (S)-3-(Phenylamino)butanoic acid.

Result of Action

Given its structural similarity to phenylalanine, it might have similar effects, such as the production of proteins and neurotransmitters .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-3-(Phenylamino)butanoic acid. For instance, the stability of similar compounds, like boronic acids and their esters, can be affected by the presence of water .

安全和危害

未来方向

The future directions of research on “(S)-3-(Phenylamino)butanoic acid” and similar compounds could involve further exploration of their bioelectrocatalytic properties . Bioelectrocatalysis is an interdisciplinary research field combining biocatalysis and electrocatalysis via the utilization of materials derived from biological systems as catalysts to catalyze the redox reactions occurring at an electrode .

属性

IUPAC Name |

(3S)-3-anilinobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(7-10(12)13)11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGNIWAMJJDYMZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Phenylamino)butanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptan-2-one, 1-methyl-3-(trifluoroacetyl)- (9CI)](/img/no-structure.png)

![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-YL]-, exo-(9CI)](/img/structure/B582879.png)

![1,4-Diazabicyclo[2.2.2]octan-2-OL](/img/structure/B582882.png)